L-glutamyl-L-glutamic acid 2-naphthylamide

Vue d'ensemble

Description

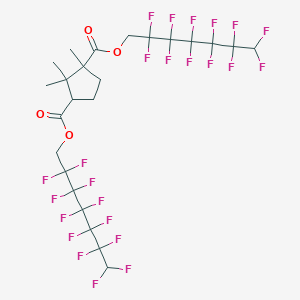

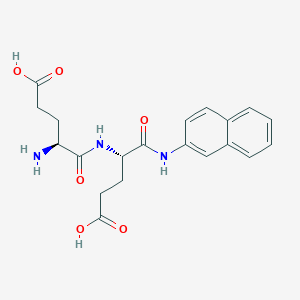

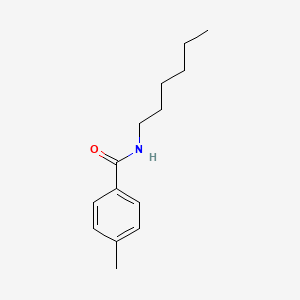

L-glutamyl-L-glutamic acid 2-naphthylamide is an L-glutamine derivative that is the amide obtained by formal condensation of the γ-carboxy group of L-glutamic acid with the amino group of 2-naphthylamine . It has a role as a chromogenic compound .

Synthesis Analysis

The synthesis of L-glutamyl-L-glutamic acid 2-naphthylamide (γ-Glu-Glu) was characterized for its activity on cultured neurons . It’s likely that these compounds are yielded by the action of two enzymes: either gamma-glutamyl transferase (γ-GT) or glutamate cysteine ligase (GCL) .Molecular Structure Analysis

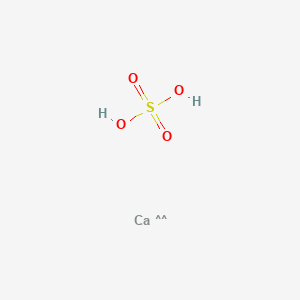

The molecular formula of L-glutamyl-L-glutamic acid 2-naphthylamide is C20H23N3O6 . It has an average mass of 401.413 Da and a monoisotopic mass of 401.158691 Da .Chemical Reactions Analysis

L-glutamyl-L-glutamic acid 2-naphthylamide is involved in many metabolic processes. It is synthesized from glutamic acid and ammonia . It is the principal carrier of nitrogen in the body and is an important energy source for many cells .Physical And Chemical Properties Analysis

The average mass of L-glutamyl-L-glutamic acid 2-naphthylamide is 271.314 Da and its monoisotopic mass is 271.132080 Da .Applications De Recherche Scientifique

Fermentation and Crystallization

L-glutamyl-L-glutamic acid is a γ-glutamylpeptide that has been isolated from the L-glutamic acid fermentation broths using Corynebacterium glutamicum . It has been found to significantly affect the crystallization of L-glutamic acid. More than 0.5% existence of the peptide lowered the crystallization rate, and more than 1.0% existence caused the change of morphological tendency of the crystallization .

Nonlinear Optical Material

L-glutamic acid hydrochloride, a semi-organic single crystal, is a nonlinear optical material that has been grown via the slow solvent evaporation method . The second harmonic generation (SHG) conversion efficiency of this material was precisely determined from the implementation of Kurtz–Perry powder technique .

Optoelectronic and Photonic Devices

The same L-glutamic acid hydrochloride crystals have potential applications in optoelectronic and photonic devices . The laser damage threshold (LDT) and microhardness properties of these single crystals were evaluated .

Photoconductive Sensitivity

The photoconductive sensitivity of L-glutamic acid hydrochloride single crystals was studied . This property is important for the development of photodetectors and other light-sensitive devices.

Temperature-Dependent Dielectric Behavior

The temperature-dependent (313–343 K) dielectric behavior of L-glutamic acid hydrochloride single crystals was studied . This property is crucial for applications in capacitors, insulators, and various electronic devices.

Microhardness Analysis

Vickers microhardness analysis was employed to assess the microhardness of L-glutamic acid hydrochloride single crystal at room temperature . This property is important for determining the mechanical stability of the material.

Mécanisme D'action

Target of Action

L-glutamyl-L-glutamic acid 2-naphthylamide, also known as N-(γ-L-glutamyl)-2-naphthylamine, is primarily targeted towards γ-glutamyl transpeptidase (GGT) . GGT is an enzyme that plays a crucial role in the gamma-glutamyl cycle, a pathway that is responsible for the degradation and synthesis of glutathione, a vital antioxidant in the body .

Mode of Action

The compound acts as a synthetic substrate for the GGT enzyme . It interacts with GGT, leading to its activation. This interaction triggers a series of biochemical reactions that are essential for the functioning of various biological processes .

Biochemical Pathways

The activation of GGT by L-glutamyl-L-glutamic acid 2-naphthylamide impacts the gamma-glutamyl cycle . This cycle is responsible for the breakdown and synthesis of glutathione. Glutathione plays a pivotal role in protecting the body from oxidative stress by neutralizing harmful free radicals .

Safety and Hazards

Propriétés

IUPAC Name |

(4S)-4-amino-5-[[(2S)-4-carboxy-1-(naphthalen-2-ylamino)-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O6/c21-15(7-9-17(24)25)19(28)23-16(8-10-18(26)27)20(29)22-14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11,15-16H,7-10,21H2,(H,22,29)(H,23,28)(H,24,25)(H,26,27)/t15-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FISYZJITBVGXRR-HOTGVXAUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-glutamyl-L-glutamic acid 2-naphthylamide | |

CAS RN |

23645-15-0 | |

| Record name | 23645-15-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

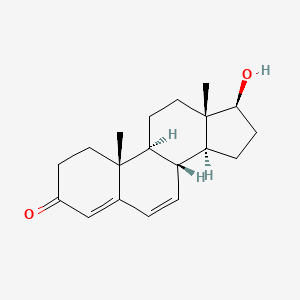

![[(3S,8R,9S,10R,13S,14S)-17-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B3421978.png)